molecular formula C15H19NO4S2 B2945478 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448129-76-7

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2945478
CAS No.: 1448129-76-7
M. Wt: 341.44
InChI Key: ZVWMITFQVXVITO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • 4-Methoxy-3-methylbenzene group: Enhances lipophilicity and steric bulk compared to unsubstituted benzenesulfonamides.
  • 2-hydroxyethyl-3-methylthiophen-2-yl moiety: Introduces a heteroaromatic thiophene ring with a methyl substituent and a polar hydroxyethyl chain, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-10-6-7-21-15(10)13(17)9-16-22(18,19)12-4-5-14(20-3)11(2)8-12/h4-8,13,16-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMITFQVXVITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, identified by its CAS number 1448129-76-7, is a sulfonamide compound with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and findings.

The compound's molecular formula is C15H19NO4S2C_{15}H_{19}NO_{4}S_{2}, with a molecular weight of 341.4 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a methoxy-substituted aromatic ring, which may contribute to its biological activity.

PropertyValue
CAS Number1448129-76-7
Molecular FormulaC15H19NO4S2
Molecular Weight341.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Derivative : Electrophilic substitution reactions are used to functionalize the thiophene ring.
  • Formation of the Sulfonamide : The reaction between the thiophene derivative and sulfonyl chlorides leads to the formation of the sulfonamide linkage.
  • Final Coupling : The final product is obtained through coupling reactions involving amines and other functional groups.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Such activity is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

A notable area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Studies have shown that similar sulfonamide derivatives can significantly inhibit AChE activity, suggesting that this compound may share similar properties.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity through inhibition of lipoxygenases (LOXs), which are involved in inflammatory processes. Compounds with similar scaffolds have demonstrated selective inhibition against certain LOXs, indicating a possible therapeutic application in inflammatory diseases.

The biological activity of this compound may involve:

  • Binding Interactions : The compound likely interacts with specific enzyme active sites, altering their function.
  • Molecular Docking Studies : Computational studies can elucidate binding affinities and interactions with target proteins, providing insights into its mechanism of action.

Case Studies

  • In vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition, supporting their potential as therapeutic agents against cognitive decline.
  • Comparative Analysis : A comparative study on various sulfonamide derivatives showed that those containing a thiophene moiety exhibited enhanced biological activities compared to their non-thiophene counterparts.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

Compound Name Key Structural Features Physicochemical/Biological Notes Reference
N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide Chlorophenyl group, hydroxyethyl chain, methoxybenzene Likely higher hydrophobicity due to chlorophenyl; potential antimicrobial activity inferred from similar sulfonamides
Metsulfuron methyl ester (Agrochemical) Methoxy-triazinyl group, sulfonylurea linkage High herbicidal activity; methoxy group enhances solubility and binding affinity in plant enzymes
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl, pyrimidine core Fluorine increases metabolic stability; pyrimidine may enhance DNA/RNA targeting

Key Observations :

  • Methoxy Group: Shared with metsulfuron methyl ester (), this group likely improves aqueous solubility compared to non-polar analogs.

Hydroxyethyl-Containing Compounds

Compound Name Key Structural Features Notes Reference
N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide (T-67) Methoxyphenyl, benzamide core Benzamide’s rigidity vs. sulfonamide’s flexibility may alter binding kinetics
2-Hydroxy-N-phenyl-2-(2-oxoindolin-3-ylidene)acetamide (1-F) 2-oxoindolinone core, hydroxyacetamide Indolinone’s planar structure enables intercalation; acetamide less acidic than sulfonamide

Key Observations :

  • Hydroxyethyl Group : Present in both T-67 () and the target compound, this group may facilitate hydrogen bonding with biological targets. However, the thiophene ring in the target compound introduces greater lipophilicity than T-67’s methoxyphenyl.
  • Sulfonamide vs.

Heterocyclic and Aromatic Systems

Compound Name Key Structural Features Notes Reference
3-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3,4-dihydro-1H-quinoxalin-2-one (3.85) Indole-quinoxaline hybrid Extended conjugation improves UV absorption; limited solubility due to planar structure
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Trifluoromethyl, oxazolidine Trifluoromethyl groups enhance metabolic stability; oxazolidine adds rigidity

Key Observations :

  • Thiophene vs.
  • Methoxy vs. Trifluoromethyl : The methoxy group in the target compound is less electron-withdrawing than trifluoromethyl (), which may alter electronic interactions in binding pockets.

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